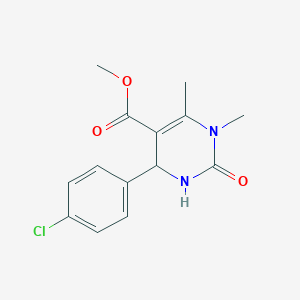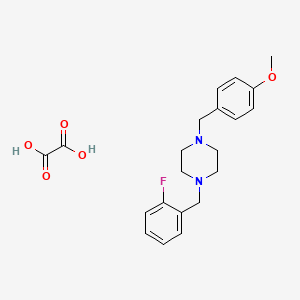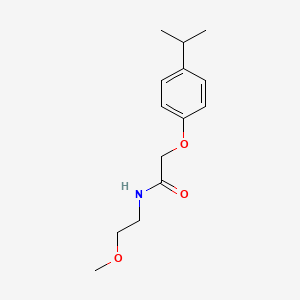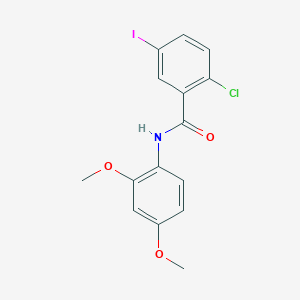
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as BMN or NSC-71948, is a chemical compound that belongs to the family of dioxane derivatives. BMN has been found to have several potential applications in scientific research, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione binds to the enzyme and prevents it from functioning properly, leading to DNA damage and cell death.
Biochemical and Physiological Effects
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been found to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially useful tool for cancer research and treatment. However, one limitation of using 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is its cytotoxicity, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One potential direction is the modification of the compound to improve its efficacy and reduce its cytotoxicity. Another potential direction is the development of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione-based therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves the reaction of 2-butyl-4-chloro-5-methyl-1,3-dioxane with 4-methoxy-3-nitrobenzaldehyde in the presence of a base such as sodium methoxide. The resulting product is then hydrolyzed to form 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione.
Scientific Research Applications
2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to have several potential applications in scientific research, particularly in the field of cancer treatment. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, colon, and lung cancer cells. 2-butyl-5-(4-methoxy-3-nitrobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been found to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-butyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-4-5-8-17(2)24-15(19)12(16(20)25-17)9-11-6-7-14(23-3)13(10-11)18(21)22/h6-7,9-10H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDQHQLFLRNUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5123406.png)

![N-benzyl-1-cyclopropyl-N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5123431.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5123434.png)
![ethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5123447.png)

![4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5123460.png)

![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5123472.png)

![methyl N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5123499.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5123505.png)
